5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a bromine atom, a piperidine ring, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of piperidine with 5-bromo-2-hydroxypyrimidine under specific conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are the substituted derivatives of the original compound. In coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: Contains a methyl ester group instead of a carboxylic acid group.
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate: Contains an ethyl ester group and a hydroxymethyl group.
Uniqueness
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a bromine atom, a piperidine ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQAJFNTITKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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